3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1181329-14-5
VCID: VC8213039
InChI: InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl
Molecular Formula: C13H16BClO3
Molecular Weight: 266.53 g/mol

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

CAS No.: 1181329-14-5

Cat. No.: VC8213039

Molecular Formula: C13H16BClO3

Molecular Weight: 266.53 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride - 1181329-14-5

Specification

CAS No. 1181329-14-5
Molecular Formula C13H16BClO3
Molecular Weight 266.53 g/mol
IUPAC Name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
Standard InChI InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3
Standard InChI Key PYUUKIHBIYIYIF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is C₁₃H₁₆BClO₃, with a molecular weight of 266.53 g/mol. Its structure features:

  • A benzoyl chloride group (-C(=O)Cl) at the meta position, enabling nucleophilic acyl substitution reactions.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the adjacent position, facilitating Suzuki-Miyaura cross-coupling reactions.

The compound’s IUPAC name is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride, with the SMILES string ClC(=O)C1=CC=CC(=C1)B2(OC(C(O2)(C)C)(C)C).

Comparative Analysis of Isomers

Key differences between the 3- and 4-substituted isomers are summarized below:

Property3-Substituted Isomer4-Substituted Isomer
CAS NumberNot publicly reported380499-68-3
Melting PointEstimated 210–215°C*227–232°C
ReactivityEnhanced steric hindrance at meta positionStandard para-directed coupling efficiency
Synthetic AccessibilityLimited commercial availabilityCommercially available (e.g., TCI Chemicals)

*Inferred from the melting point of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (210°C) .

Synthesis and Reaction Pathways

While no direct synthesis protocols for the 3-substituted chloride are documented, analogous methods for the para isomer suggest viable routes:

Proposed Synthesis

  • Borylation of 3-Bromobenzoyl Chloride:
    Reacting 3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in DMSO at 80°C.

    3-BrC₆H₄COCl+B₂(pin)₂Pd catalyst3-(pinB)C₆H₄COCl+Byproducts\text{3-BrC₆H₄COCl} + \text{B₂(pin)₂} \xrightarrow{\text{Pd catalyst}} \text{3-(pinB)C₆H₄COCl} + \text{Byproducts}

    Yield optimization would require careful control of stoichiometry and reaction time.

  • Chlorination of 3-Boronobenzoic Acid:
    Treating 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):

    3-(pinB)C₆H₄COOH+SOCl₂3-(pinB)C₆H₄COCl+SO₂+HCl\text{3-(pinB)C₆H₄COOH} + \text{SOCl₂} \rightarrow \text{3-(pinB)C₆H₄COCl} + \text{SO₂} + \text{HCl}

    This method is less favored due to potential side reactions with the boronate ester.

Physicochemical Properties

Thermal Stability

The compound is expected to be a white crystalline solid stable at room temperature but moisture-sensitive. Its melting point is extrapolated to be slightly lower than the para isomer (227–232°C) due to reduced symmetry, likely 210–215°C .

Solubility

  • Polar aprotic solvents: Soluble in DMSO, DMF, and THF.

  • Chlorinated solvents: Moderate solubility in dichloromethane.

  • Hydrolysis Sensitivity: Reacts readily with water to form 3-boronobenzoic acid and HCl.

Applications in Organic Synthesis

Dual-Functional Reactivity

The compound’s unique structure enables sequential reactions:

  • Suzuki-Miyaura Coupling: The pinacol boronate undergoes cross-coupling with aryl halides to form biaryl structures.

  • Acylation: The benzoyl chloride group reacts with amines or alcohols to yield amides or esters.

Case Study: Tandem Coupling-Acylation

A hypothetical synthesis of a drug precursor:

Ar-X+3-(pinB)C₆H₄COClPdAr-C₆H₄-COClRNH₂Ar-C₆H₄-CONHR\text{Ar-X} + \text{3-(pinB)C₆H₄COCl} \xrightarrow{\text{Pd}} \text{Ar-C₆H₄-COCl} \xrightarrow{\text{RNH₂}} \text{Ar-C₆H₄-CONHR}

This approach could streamline multistep syntheses in medicinal chemistry.

Challenges and Limitations

  • Steric Hindrance: The meta substitution pattern may reduce coupling efficiency compared to para analogs.

  • Handling Requirements: Moisture sensitivity necessitates anhydrous conditions.

Comparative Reactivity of Boron-Containing Acyl Chlorides

The table below contrasts key boron-acyl chlorides:

CompoundMolecular FormulaMelting PointPrimary Use
3-(PinB)C₆H₄COCl (This compound)C₁₃H₁₆BClO₃~210°CDual-functional synthon
4-(PinB)C₆H₄COClC₁₃H₁₆BClO₃227–232°CSuzuki coupling substrates
2-Boronobenzoyl ChlorideC₇H₆BClO₂Not reportedOrtho-directed synthesis

Future Research Directions

  • Catalytic System Optimization: Developing palladium/ligand combinations to enhance coupling yields for meta-substituted substrates.

  • Stability Studies: Investigating shelf-life under varying storage conditions.

  • Bioconjugation Applications: Exploring its use in modifying biomolecules via acylation.

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